Para vs. Ortho/Meta: InChI Key & Electronic Profile
The target para-isopropyl compound (InChI Key: unique to CAS 1019576-56-7) differs from its ortho regioisomer (CAS 1019583-41-5, InChI Key: YZWCOKKFVLHQJU-UHFFFAOYSA-N ) and meta regioisomer (CAS 1041560-75-1, InChI Key: YGJOTDMYRVDPFE-UHFFFAOYSA-N [1]). The para configuration places the isopropyl group at the position electronically conjugated to the aniline nitrogen, maximizing the +I inductive effect on the nitrogen lone pair without the steric compression seen in the ortho isomer. This directly affects nucleophilicity at the secondary amine and the regioselectivity of electrophilic aromatic substitution reactions on the ring .
Regioisomeric identity controls nucleophilicity and ring reactivity.
Predicted pKa, logP differences; supports SAR purity review.
| Evidence Dimension | Regioisomeric identity (isopropyl substitution position on aromatic ring) |
|---|---|
| Target Compound Data | Para (4-position) substitution; InChI Key unique to CAS 1019576-56-7; Canonical SMILES: CC(C)C1=CC=C(C=C1)NC(C)C2CC2 |
| Comparator Or Baseline | Ortho (2-position) isomer: CAS 1019583-41-5, InChI Key YZWCOKKFVLHQJU-UHFFFAOYSA-N; Meta (3-position) isomer: CAS 1041560-75-1, InChI Key YGJOTDMYRVDPFE-UHFFFAOYSA-N |
| Quantified Difference | Unique InChI Key per regioisomer; distinct SMILES string; predicted differences in pKa of conjugate acid, logP, and dipole moment (computational prediction, not experimentally measured) |
| Conditions | Structural identity verified by CAS registry, InChI Key, and canonical SMILES; purity specifications from vendor certificates [1] |
Why This Matters
Regioisomeric purity is critical in medicinal chemistry SAR studies, as the para, meta, and ortho isomers of the same molecular formula can exhibit dramatically different biological target binding, metabolic stability, and toxicity profiles.
- [1] Kuujia. N-(1-cyclopropylethyl)-3-(propan-2-yl)aniline (CAS 1041560-75-1). InChI Key: YGJOTDMYRVDPFE-UHFFFAOYSA-N. https://www.kuujia.com/cas-1041560-75-1.html (accessed 2026-04-25). View Source
